2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound features a bicyclic 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a furan-2-yl group substituted at position 5 with a 4-nitrophenyl moiety.
Properties
IUPAC Name |
2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19-17-13-3-1-2-4-16(13)28-20(17)22-18(21-19)15-10-9-14(27-15)11-5-7-12(8-6-11)23(25)26/h5-10H,1-4H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKANEFDSJERBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974945 | |
| Record name | 2-[5-(4-Nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-54-1 | |
| Record name | 2-[5-(4-Nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The benzothieno-pyrimidinone core is then constructed via cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and benzothieno-pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzothieno[2,3-d]pyrimidinone Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The target compound’s 4-nitrophenyl-furan group distinguishes it from analogs with morpholine, piperidine, or halogenated aryl groups. Fluorinated derivatives () exhibit improved metabolic stability and bioavailability compared to nitro-substituted compounds, which may have higher toxicity risks .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution (e.g., amines in DMF ) or aza-Wittig reactions (). The target compound likely requires a multi-step process involving furan-ring functionalization, as seen in for similar nitroaryl systems .
Physical Properties: Melting points correlate with substituent polarity: morpholine/piperidine derivatives (134–143°C) have higher m.p. than hydrazino analogs (175°C) due to hydrogen-bonding capacity . The nitro group’s planar geometry may reduce crystallinity in the target compound.
Biological Performance: Hydrazino derivatives () show broad-spectrum antimicrobial activity, while halogenated aryl analogs () are more selective. The nitro group’s redox activity () could position the target compound for anticancer applications via ROS generation .
Biological Activity
The compound 2-[5-(4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 375.4 g/mol. The structure comprises a furan ring, a nitrophenyl group, and a benzothieno-pyrimidine core, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can demonstrate potent activity against various bacterial and fungal strains. The specific compound has not been extensively tested in clinical settings; however, its structural analogs have shown promising results:
- Antibacterial Activity : Compounds with similar configurations have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL in some cases .
- Antifungal Activity : Related compounds have also been noted for their antifungal properties against Candida albicans, showing MIC values significantly lower than standard antifungal agents like fluconazole .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell death.
- Interference with Protein Synthesis : The presence of specific functional groups may allow these compounds to bind to ribosomal RNA or proteins, inhibiting protein synthesis.
Case Studies
Several studies have explored the biological effects of related compounds:
- A study published in Frontiers in Microbiology highlighted the antimicrobial efficacy of pyrimidine derivatives against resistant strains of bacteria. The study reported that certain modifications to the pyrimidine core significantly enhanced activity against MRSA (Methicillin-resistant Staphylococcus aureus) .
- Another investigation into the structural modifications of benzothieno-pyrimidines found that introducing electron-withdrawing groups (like nitro groups) increased the compounds' potency against fungal infections .
Data Tables
| Activity Type | Compound | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | Similar Derivative | 3.125 | Staphylococcus aureus |
| Antifungal | Similar Derivative | 0.5 | Candida albicans |
| Antibacterial | Fluconazole | 256 | Candida albicans |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
